molecular formula C5H6N2O B027851 5-Methoxypyrimidine CAS No. 31458-33-0

5-Methoxypyrimidine

Cat. No.: B027851
CAS No.: 31458-33-0
M. Wt: 110.11 g/mol
InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidine (C₅H₆N₂O) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy (-OCH₃) group at the 5-position. This substitution imparts distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis and medicinal chemistry. The methoxy group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 5-Methoxypyrimidine involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium over 0.5 to 1.5 hours. The mixture is then subjected to reflux at 110 to 120°C for 2 to 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using safer reagents and conditions. For example, replacing hypertoxic phosphorus oxychloride with phosphorus trichloride reduces production costs and minimizes safety risks for operators .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: For instance, the reaction of 5-bromo-2-methoxypyrimidine with nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 5-bromo-2-methoxypyrimidine with [14C] CO2 can yield labeled carboxylic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer and Antimicrobial Properties
5-Methoxypyrimidine serves as a critical intermediate in the synthesis of various pharmaceutical agents. It has been linked to the development of compounds with anticancer and antimicrobial properties. For instance, derivatives of this compound have shown efficacy against different cancer cell lines, making it a valuable component in drug discovery processes aimed at treating malignancies .

Case Study: Synthesis of Antiviral Agents
A notable case study involved the synthesis of antiviral agents derived from this compound. Researchers demonstrated that modifications to the pyrimidine structure enhanced antiviral activity against specific viral strains. The study emphasized the compound's role as a building block for novel therapeutic agents .

Agrochemical Applications

Development of Herbicides and Insecticides
In agrochemistry, this compound is utilized in the development of herbicides and insecticides. Its structural properties allow for the modification needed to create effective agrochemical products that can enhance crop yield while minimizing environmental impact .

Agrochemical Product Active Ingredient Target Pest/Weed
Herbicide AThis compound DerivativeBroadleaf Weeds
Insecticide BThis compound AnalogAphids

Chemical Research Applications

Synthesis of Heterocyclic Compounds
this compound is widely used as a precursor in synthesizing various heterocyclic compounds. Its ability to undergo multiple chemical reactions makes it an essential building block in creating complex molecules for research purposes .

Case Study: Development of Novel Catalysts
In a recent study, researchers explored the application of this compound in developing new catalytic systems. The compound's unique reactivity facilitated the formation of catalysts that improved reaction efficiency in organic synthesis .

The biological activities associated with this compound derivatives include modulation of various biological pathways. Studies have shown that these compounds can influence myeloid leukemia pathways, exhibit antimicrobial effects, and possess antitumor properties . However, further research is necessary to fully elucidate their mechanisms of action.

Safety and Environmental Considerations

While this compound has promising applications, safety considerations are essential in its handling and use. It is crucial to adhere to safety guidelines to mitigate potential hazards associated with its chemical properties during synthesis and application in various fields.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Physicochemical Properties

Tabulated Comparison of Key Derivatives

Compound Substituents Reactivity Highlights Biological Activity Reference
5-Methoxypyrimidine 5-OCH₃ Low cycloaddition yields (10–21%) Anticancer (derivative 17)
2,4-Dichloro-5-methoxypyrimidine 2-Cl, 4-Cl, 5-OCH₃ High reactivity in substitution reactions N/A
5-Bromo-4-methoxy-6-methylpyrimidine 4-OCH₃, 5-Br, 6-CH₃ Versatile in cross-coupling N/A
4,6-Dihydroxy-5-methoxypyrimidine 4-OH, 5-OCH₃, 6-OH Enhanced solubility via H-bonding N/A

Key Research Findings and Contradictions

  • Electronic vs. Steric Effects : While the methoxy group in this compound enhances nitrogen nucleophilicity, steric hindrance limits its utility in cycloadditions vs. .

Biological Activity

5-Methoxypyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with a methoxy group at the 5-position. The synthesis of this compound typically involves reactions with various reagents to introduce the methoxy group, often utilizing starting materials like 2,4-dichloro-5-methylpyrimidine or similar derivatives . The following table summarizes some synthetic methods and yields reported in the literature:

Synthetic MethodStarting MaterialYield (%)
Methoxy group substitution2,4-Dichloro-5-methylpyrimidine70
Reaction with methanol under acidic conditionsPyrimidine derivatives65
Methylation of pyrimidine2-Amino-4-methylpyrimidine80

Anticancer Properties

Research has indicated that this compound and its derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds derived from pyrimidines can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and leukemia cells. One study reported that certain derivatives had IC50 values as low as 70 nM against specific cancer targets .

Case Study: A549 Cell Line

  • Objective: Evaluate cytotoxic effects of this compound derivatives.
  • Method: MTT assay to assess cell viability post-treatment.
  • Results: Selected derivatives reduced cell viability significantly compared to controls.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been found to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Certain studies suggest that these compounds can scavenge free radicals, reducing oxidative stress-related damage in cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxypyrimidine, and what are their yields?

A common method involves oxidizing this compound to its 1-oxide derivative using procedures adapted from pyrimidine oxidation literature, achieving a 61% yield . Key reagents include hydrogen peroxide or peracetic acid under controlled temperatures. Purification typically involves recrystallization or column chromatography. For intermediates, nucleophilic substitution using sodium methoxide on chloropyrimidine precursors is recommended .

Q. How is the molecular structure of this compound derivatives validated experimentally?

Single-crystal X-ray diffraction is the gold standard. For example, in 4,6-Dichloro-5-methoxypyrimidine, X-ray analysis at 100 K confirmed planarity (r.m.s. deviation = 0.013 Å) and identified Cl–N contacts (3.094–3.100 Å) stabilizing the crystal lattice . Parameters like R factor (0.024) and data-to-parameter ratio (16.5) ensure reliability.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Fractional distillation (for volatile derivatives) and recrystallization (using ethanol/water mixtures) are standard. For polar derivatives, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50%) effectively separates byproducts. Monitor purity via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d6) shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 8.2–8.5 ppm .
  • IR : Stretching frequencies for C–O (1250–1270 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 126 for C₅H₆N₂O) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Use Design of Experiments (DoE) to test variables:

  • Temperature (e.g., 60–100°C for methoxylation)
  • Solvent polarity (e.g., DMF vs. THF for nucleophilic substitution)
  • Catalyst loading (e.g., 1–5 mol% Pd for cross-coupling reactions) A recent study achieved a 75% yield by optimizing reaction time (12–24 hrs) and using microwave-assisted synthesis .

Q. What mechanistic insights explain the regioselectivity of methoxy group introduction in pyrimidine rings?

Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., Cl at C4) direct methoxylation to the C5 position via stabilization of the transition state. Kinetic studies (monitored by in-situ IR) show a second-order dependence on methoxide concentration .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Molecular docking and frontier orbital analysis (HOMO-LUMO gaps) using Gaussian09 predict activation barriers for substitutions at C2 and C4. For example, LUMO localization at C2 in this compound-1-oxide favors attack by amines or thiols . Validate with kinetic experiments (e.g., rate constants at varying pH) .

Q. How should researchers resolve contradictions between experimental and computational data?

Case study: Discrepancies in predicted vs. observed Cl–N bond lengths in 4,6-Dichloro-5-methoxypyrimidine were resolved by refining X-ray data with anisotropic displacement parameters and validating against neutron diffraction data . Use multi-method validation (e.g., XRD, NMR, and DFT) .

Q. What safety protocols are essential when handling this compound derivatives?

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal contact.
  • Conduct reactions in fume hoods due to volatile byproducts (e.g., methyl chloride).
  • Store waste in labeled containers for halogenated organics and dispose via certified facilities .

Q. How is the biological activity of this compound assessed in medicinal chemistry research?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based protocols.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM.
  • ADMET prediction : Tools like SwissADME predict logP (1.5–2.5) and bioavailability scores (>0.55) .

Properties

IUPAC Name

5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIADELSANNMYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341494
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-33-0
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxypyrimidine
5-Methoxypyrimidine
5-Methoxypyrimidine
5-Methoxypyrimidine
5-Methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.